Gallium citrate, Ga-66 Gallium citrate, Ga-66
Brand Name: Vulcanchem
CAS No.: 919293-63-3
VCID: VC17035198
InChI: InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-4
SMILES:
Molecular Formula: C6H5GaO7
Molecular Weight: 255.03 g/mol

Gallium citrate, Ga-66

CAS No.: 919293-63-3

Cat. No.: VC17035198

Molecular Formula: C6H5GaO7

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

Gallium citrate, Ga-66 - 919293-63-3

Specification

CAS No. 919293-63-3
Molecular Formula C6H5GaO7
Molecular Weight 255.03 g/mol
IUPAC Name gallium-66(3+);2-hydroxypropane-1,2,3-tricarboxylate
Standard InChI InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-4
Standard InChI Key YEEGWNXDUZONAA-JWFOFJTQSA-K
Isomeric SMILES C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[66Ga+3]
Canonical SMILES C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3]

Introduction

Chemical and Radiochemical Properties of Gallium Citrate, Ga-66

Gallium citrate, Ga-66, is a coordination complex in which the gallium-66 ion is chelated by citrate ligands. The citrate moiety ensures stability under physiological conditions, preventing premature dissociation of the radionuclide in vivo. The 66Ga^{66}\text{Ga} isotope decays via positron emission (56.5%) and electron capture (43.5%), emitting high-energy photons (up to 4.15 MeV) suitable for PET imaging . Its radiochemical purity post-synthesis exceeds 95%, as confirmed by reversed-phase high-performance liquid chromatography (HPLC) .

Table 1: Key Properties of Gallium-66 vs. Other Gallium Isotopes

Property66Ga^{66}\text{Ga}68Ga^{68}\text{Ga}67Ga^{67}\text{Ga}
Half-life9.49 h67.6 min3.26 d
Positron Yield (%)56.5890
Primary ApplicationsPET ImagingPET ImagingSPECT Imaging
Production Method66Zn(p,n)^{66}\text{Zn}(p,n)GeneratorCyclotron

Production and Radiolabeling Techniques

Cyclotron-Based Production

66Ga^{66}\text{Ga} is synthesized via the 66Zn(p,n)66Ga^{66}\text{Zn}(p,n)^{66}\text{Ga} nuclear reaction, utilizing enriched zinc-66 targets irradiated with 14.3 MeV protons . A single 70–75 minute irradiation at 25 µA yields approximately 300 MBq of 66Ga^{66}\text{Ga}, with a radiochemical isolation efficiency of 61.5 ± 0.7% . The GE FASTlab platform, originally designed for 68Ga^{68}\text{Ga} purification, is adapted for 66Ga^{66}\text{Ga} separation, ensuring clinical-grade purity .

Radiolabeling with Targeting Molecules

The affibody molecule DFO-ZEGFR:2377, which targets EGFR, serves as a model ligand for 66Ga^{66}\text{Ga}-citrate. Conjugation involves site-specific maleimido-DFO binding to the cysteine residue of ZEGFR:2377, followed by labeling with 66Ga^{66}\text{Ga} in ammonium acetate buffer (pH 4.5) at 95°C for 15 minutes . The resulting complex, [66Ga]Ga-DFO-ZEGFR:2377[^{66}\text{Ga}]\text{Ga-DFO-ZEGFR:2377}, exhibits >95% radiochemical purity and retains high binding affinity (KD=342±15K_D = 342 \pm 15 pM) for EGFR-positive A431 cells .

Applications in Oncological Imaging

Enhanced Imaging Contrast in EGFR-Positive Tumors

Preclinical studies in A431 xenograft models demonstrate that [66Ga]Ga-DFO-ZEGFR:2377[^{66}\text{Ga}]\text{Ga-DFO-ZEGFR:2377} achieves superior tumor-to-background ratios compared to 68Ga^{68}\text{Ga} and 89Zr^{89}\text{Zr} analogs. At 24 hours post-injection (p.i.), tumor-to-blood and tumor-to-liver ratios reach 10.7 ± 2.7 and 2.7 ± 0.7, respectively—1.8- and 3-fold higher than 89Zr^{89}\text{Zr} counterparts .

Table 2: Biodistribution of [66Ga]Ga-DFO-ZEGFR:2377[^{66}\text{Ga}]\text{Ga-DFO-ZEGFR:2377} in A431 Xenografts

TissueUptake (% ID/g) at 3 hUptake (% ID/g) at 24 h
Tumor6.5 ± 1.33.7 ± 0.5
Blood0.6 ± 0.10.3 ± 0.1
Liver2.5 ± 0.41.4 ± 0.3
Kidneys74.2 ± 8.942.1 ± 6.2

Slow Internalization and Prolonged Tumor Retention

Cellular processing studies reveal that only 15–20% of bound [66Ga]Ga-DFO-ZEGFR:2377[^{66}\text{Ga}]\text{Ga-DFO-ZEGFR:2377} is internalized by A431 cells within 24 hours, favoring prolonged surface retention and sustained imaging signal . This contrasts with rapidly internalizing agents like 89Zr^{89}\text{Zr}-trastuzumab, which lose signal due to lysosomal degradation.

Comparative Advantages Over Other Isotopes

Superior Imaging Characteristics vs. 68Ga^{68}\text{Ga}68Ga

At 24 hours p.i., [66Ga]Ga-DFO-ZEGFR:2377[^{66}\text{Ga}]\text{Ga-DFO-ZEGFR:2377} provides 3.9-fold higher tumor-to-blood and 2.3-fold higher tumor-to-liver ratios than [68Ga]Ga-DFO-ZEGFR:2377[^{68}\text{Ga}]\text{Ga-DFO-ZEGFR:2377} at 3 hours . The extended half-life allows optimal contrast when background activity has sufficiently cleared.

Reduced Hepatic Accumulation vs. 89Zr^{89}\text{Zr}89Zr

66Ga^{66}\text{Ga}-labeled agents exhibit 50% lower hepatic uptake than 89Zr^{89}\text{Zr} analogs, minimizing liver toxicity risks in clinical applications . This is attributed to faster renal clearance of smaller gallium complexes compared to larger zirconium-labeled proteins.

"The use of 66Ga^{66}\text{Ga} represents a paradigm shift in molecular imaging, offering clinicians a longer temporal window to capture critical biological processes." — Adapted from .

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